molecular formula C13H15N B12813836 2-Naphthalen-1-ylpropan-1-amine CAS No. 27557-86-4

2-Naphthalen-1-ylpropan-1-amine

Cat. No.: B12813836
CAS No.: 27557-86-4
M. Wt: 185.26 g/mol
InChI Key: KHUQUPPTRUPPMC-UHFFFAOYSA-N
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Description

2-Naphthalen-1-ylpropan-1-amine (IUPAC name: (2R)-2-naphthalen-1-ylpropan-1-amine) is a chiral amine compound characterized by a naphthalene ring attached to a propan-1-amine backbone. Its stereochemistry at the C2 position ((R)-configuration) is critical for its biological and chemical properties, including receptor binding and metabolic stability . The compound is synthesized via Friedel-Crafts alkylation followed by chiral resolution or enzymatic methods to isolate the desired enantiomer . Applications span medicinal chemistry (e.g., anticancer and neuropharmacological research), organic synthesis (as a chiral building block), and industrial processes (e.g., dye intermediates) .

Properties

CAS No.

27557-86-4

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-naphthalen-1-ylpropan-1-amine

InChI

InChI=1S/C13H15N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9,14H2,1H3

InChI Key

KHUQUPPTRUPPMC-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of naphthalene with a suitable alkylating agent followed by amination. For example, naphthalene can be reacted with 1-bromo-2-propanol in the presence of a base to form 2-(naphthalen-1-yl)propan-1-ol, which is then converted to the amine using ammonia or an amine source under reductive conditions .

Industrial Production Methods

In an industrial setting, the production of 2-(naphthalen-1-yl)propan-1-amine may involve large-scale alkylation and amination processes. These processes typically use continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The biological applications of 2-naphthalen-1-ylpropan-1-amine are noteworthy, particularly in the context of medicinal chemistry.

Pharmacological Properties:
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Anticancer Activity: Studies have shown that derivatives of this compound can inhibit cancer cell growth. For instance, certain naphthalene derivatives have demonstrated significant growth inhibition in various cancer cell lines .
  • Neuroprotective Effects: Some studies suggest potential neuroprotective properties, making it a candidate for further investigation in treating neurodegenerative diseases .

Applications in Medicinal Chemistry

The compound's unique structure allows it to interact with biological targets effectively. Its applications include:

Application Area Details
Anticancer Research Investigated for its ability to inhibit tumor growth and metastasis in various cancer types .
Neuropharmacology Potential use in developing treatments for neurological disorders due to its protective effects .
Organic Synthesis Utilized as a building block for synthesizing more complex organic molecules in medicinal chemistry .

Case Studies

Several studies have documented the effectiveness of this compound and its derivatives in various applications:

  • Anticancer Studies: A study highlighted the synthesis of novel naphthalene derivatives that exhibited notable anticancer activity against multiple cell lines, emphasizing the potential of this compound as a lead compound for drug development .
  • Neurotoxicology Research: Research into related compounds has indicated possible neurotoxic effects, underscoring the importance of understanding the safety profile of this compound in therapeutic contexts .

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Enantiomeric Pair: (2S)-2-Naphthalen-1-ylpropan-1-amine

The (2S)-enantiomer shares identical molecular connectivity but differs in stereochemistry, leading to distinct biological interactions. For example, the (2R)-form exhibits higher binding affinity to serotonin receptors, while the (2S)-form shows reduced activity due to spatial incompatibility with receptor pockets .

Naphthylamines

  • 3-(Naphthalen-1-yl)propan-1-amine : Differs by an additional methylene group in the aliphatic chain. This modification enhances lipophilicity, improving blood-brain barrier penetration but reducing solubility. It exhibits moderate antitumor activity (IC50: ~15 µM in breast cancer cells) compared to the parent compound (IC50: ~10.5 µM) .
  • 2-(Naphthalen-1-yl)cyclopropan-1-amine hydrochloride: Incorporates a strained cyclopropane ring, which increases reactivity in substitution reactions. The ring strain also enhances binding to enzymes like monoamine oxidases (MAOs) by inducing conformational changes .

Phenylpropanamines

  • 1-(2-Phenylphenyl)propan-1-amine : Replaces the naphthalene ring with a biphenyl group. The extended aromatic system improves π-π stacking interactions, making it a potent ligand for G protein-coupled receptors (GPCRs). However, it lacks the naphthalene-induced fluorescence properties useful in biochemical assays .

Functional Derivatives

Halogenated Derivatives

  • 2-Chloro-2-naphthalen-1-ylpropan-1-amine : Chlorination at the C2 position increases metabolic stability by resisting oxidation. This derivative shows prolonged half-life in hepatic microsomal assays compared to the parent compound (t1/2: 8.2 vs. 4.5 hours) .

Hydrochloride Salts

  • (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine hydrochloride : The addition of methyl groups and a hydrochloride salt improves crystallinity and aqueous solubility (logP: 2.1 vs. 3.5 for the free base). This salt is preferred in pharmaceutical formulations for enhanced bioavailability .

Data Table: Key Comparative Properties

Compound Name Structural Feature Biological Activity (IC50, µM) Solubility (mg/mL) Unique Property
2-Naphthalen-1-ylpropan-1-amine Naphthalene, (R)-chirality 10.5 (MCF-7) 0.8 High enantioselectivity in receptor binding
(2S)-enantiomer Naphthalene, (S)-chirality >50 (MCF-7) 0.7 Reduced receptor affinity
3-(Naphthalen-1-yl)propan-1-amine Extended aliphatic chain 15.0 (MDA-MB-468) 0.5 Enhanced lipophilicity
2-(Naphthalen-1-yl)cyclopropan-1-amine Cyclopropane ring 8.3 (MAO-B inhibition) 1.2 Strain-induced enzyme inhibition
1-(2-Phenylphenyl)propan-1-amine Biphenyl substitution 12.4 (GPCR binding) 0.3 Strong π-π interactions

Key Insights from Comparative Studies

Chirality Dictates Bioactivity : The (R)-enantiomer of this compound outperforms its (S)-counterpart in both receptor binding and anticancer activity, underscoring the importance of stereochemistry in drug design .

Ring Strain Enhances Reactivity : Cyclopropane-containing analogues exhibit unique reactivity profiles due to ring strain, enabling applications in targeted enzyme inhibition .

Substituent Effects : Halogenation or methylation improves pharmacokinetic properties (e.g., solubility, stability), making derivatives more viable for therapeutic use .

Biological Activity

2-Naphthalen-1-ylpropan-1-amine, also known as (2S)-2-Naphthalen-1-ylpropan-1-amine, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies that highlight its significance in various fields.

This compound is characterized by its naphthalene ring structure attached to a propanamine group. The synthesis typically involves the reaction of naphthalene with a suitable propan-1-amine derivative under controlled conditions to ensure the desired stereochemistry. Common reagents used in the synthesis include reducing agents and catalysts that facilitate the formation of the amine group.

Table 1: Synthetic Routes and Conditions

StepDescription
Starting MaterialsNaphthalene and propan-1-amine derivative
Reaction ConditionsControlled temperature and pressure
Catalysts/ReagentsReducing agents (e.g., lithium aluminum hydride)

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The aromatic structure allows for π-π interactions and hydrogen bonding, influencing its binding affinity. This compound has been studied for its potential to modulate signal transduction pathways and metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Several studies have explored the anticancer properties of this compound. For instance, exposure to 2-naphthylamine, a related compound, has been linked to increased bladder cancer incidence among workers exposed to aromatic amines . This suggests that this compound may also possess similar properties warranting further investigation.

2. Neurotoxic Effects
Recent studies have indicated potential neurotoxic effects associated with compounds structurally related to this compound. For example, voltage-gated potassium channels have been shown to be over-expressed in certain cancer cell lines, suggesting that blocking these channels could provide therapeutic benefits .

3. Enzymatic Interactions
The compound has been investigated for its interactions with specific enzymes, which could lead to novel therapeutic applications. By identifying these interactions, researchers can better understand the compound's role in various biochemical pathways .

Case Studies

Several case studies highlight the implications of this compound in occupational health and pharmacology:

Case Study 1: Occupational Exposure
A cohort study involving workers exposed to naphthylamines revealed a significant increase in bladder cancer cases compared to the general population. The study tracked health outcomes over several decades, emphasizing the need for monitoring exposure levels in industrial settings .

Case Study 2: Pharmacological Applications
In a series of experiments aimed at identifying new drug candidates, derivatives of this compound were tested for their ability to inhibit specific cancer pathways. Results indicated promising activity against certain cancer cell lines, suggesting potential applications in drug development .

Future Directions

The ongoing research into this compound suggests several future directions:

1. Drug Development
Further exploration of this compound's derivatives may lead to new anticancer agents or treatments for neurodegenerative diseases.

2. Mechanistic Studies
Understanding the detailed mechanisms by which this compound interacts with biological targets will be crucial for developing effective therapies.

3. Safety Assessments
Given the potential toxic effects observed in related compounds, comprehensive safety assessments are necessary before clinical applications can be considered.

Q & A

Q. What are the optimal synthetic routes for 2-Naphthalen-1-ylpropan-1-amine, and how can reaction conditions be adjusted to improve yield and purity?

  • Methodological Answer : Reductive amination is a common approach for synthesizing naphthalene-derived amines. For example, reacting 1-naphthaldehyde with propan-1-amine in the presence of sodium cyanoborohydride (NaBH3CN) under inert conditions can yield the target compound. Reaction parameters such as temperature (typically 25–60°C), solvent polarity (e.g., methanol or dichloromethane), and catalyst loading (e.g., 1–2 equiv. of NaBH3CN) should be optimized. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization can enhance purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, particularly the aromatic protons (δ 7.2–8.3 ppm) and aliphatic chain protons (δ 1.2–3.0 ppm). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook is recommended .

Q. How should researchers design initial toxicity screening for this compound?

  • Methodological Answer : Follow OECD guidelines for acute toxicity studies. Use rodent models (e.g., Sprague-Dawley rats) with oral, dermal, or inhalation exposure routes. Monitor systemic effects (e.g., hepatic enzymes, renal function) and body weight changes. Include positive controls (e.g., naphthalene derivatives with known toxicity) and statistical power analysis to determine sample size .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction data can be processed using SHELX (e.g., SHELXL for refinement) to determine bond lengths, angles, and anisotropic displacement parameters. WinGX provides a suite for data integration, while ORTEP visualizes thermal ellipsoids. For ambiguous electron density, iterative refinement and disorder modeling (e.g., PART instructions in SHELXL) are critical. Validate results with R-factor convergence (<5%) and residual density maps .

Q. What strategies reconcile discrepancies in toxicity data across in vivo models?

  • Methodological Answer : Cross-species validation (e.g., rodents vs. zebrafish) should account for metabolic differences (e.g., cytochrome P450 activity). Dose-response curves must use standardized units (mg/kg/day) and adjust for bioavailability. Meta-analyses of peer-reviewed studies (PubMed, TOXCENTER) can identify confounding variables (e.g., exposure duration, solvent carriers). Use ATSDR’s grey literature protocols to incorporate unpublished data .

Q. How can computational tools predict the biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) simulates ligand-receptor interactions (e.g., with neurotransmitter transporters). Validate predictions with in vitro assays (e.g., radioligand binding for receptor affinity). Combine QSAR models with experimental IC50 values to refine accuracy .

Data Contradiction and Quality Control

Q. How should researchers address conflicting reports on the compound’s metabolic pathways?

  • Methodological Answer : Perform comparative metabolomics using LC-MS/MS to identify species-specific metabolites (e.g., hydroxylated vs. glucuronidated derivatives). Use isotopically labeled compounds (e.g., ¹³C-propan-1-amine) to trace metabolic fate. Cross-reference with toxicokinetic databases (e.g., NIH RePORTER) and adjust for interspecies variability in enzyme expression .

Q. What quality control measures ensure reproducibility in synthesis and characterization?

  • Methodological Answer : Implement batch-to-batch consistency checks via HPLC purity analysis (>98%). Use certified reference materials (CRMs) from NIST for spectroscopic calibration. Document reaction parameters (e.g., stirring rate, inert gas flow) in detail. Share raw data (e.g., crystallographic .cif files) in public repositories like Cambridge Structural Database .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines: use fume hoods for synthesis, wear nitrile gloves, and store at 2–8°C under inert gas. For spills, neutralize with activated carbon and dispose via hazardous waste protocols. Pre-screen for sensitization potential using in vitro assays (e.g., KeratinoSens™) .

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